Product packaging for 2-Penten-1-ol, 2-methyl-, (Z)-(Cat. No.:CAS No. 16958-20-6)

2-Penten-1-ol, 2-methyl-, (Z)-

Cat. No.: B095978
CAS No.: 16958-20-6
M. Wt: 100.16 g/mol
InChI Key: KIKXGIRAIYTCRB-XQRVVYSFSA-N
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Description

2-Penten-1-ol, 2-methyl-, (Z)-, also known as 2-Penten-1-ol, 2-methyl-, (Z)-, is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Penten-1-ol, 2-methyl-, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Penten-1-ol, 2-methyl-, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B095978 2-Penten-1-ol, 2-methyl-, (Z)- CAS No. 16958-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16958-20-6

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(Z)-2-methylpent-2-en-1-ol

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4-

InChI Key

KIKXGIRAIYTCRB-XQRVVYSFSA-N

SMILES

CCC=C(C)CO

Isomeric SMILES

CC/C=C(/C)\CO

Canonical SMILES

CCC=C(C)CO

Synonyms

(Z)-2-Methyl-2-penten-1-ol

Origin of Product

United States

Significance in Advanced Organic Synthesis and Catalytic Transformations

The strategic placement of the double bond and hydroxyl group in (Z)-2-Methyl-2-penten-1-ol makes it a valuable intermediate in advanced organic synthesis. ontosight.aievitachem.com Allylic alcohols are versatile building blocks, and their stereochemistry is often critical in the synthesis of complex target molecules.

A primary focus of research has been on the catalytic synthesis of 2-methyl-2-penten-1-ol from its corresponding α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557). mdpi.com This transformation, a chemoselective hydrogenation of the carbonyl group (C=O) while preserving the carbon-carbon double bond (C=C), is a challenging but important reaction in fine chemical and pharmaceutical intermediate production. mdpi.com

Recent studies have explored the use of hydrotalcite-derived CuZnAl catalysts for this purpose in a continuous-flow liquid-phase system. mdpi.com Researchers found that by tuning the reaction conditions (temperature and pressure) and the catalyst composition (specifically the Cu⁰/Cu⁺ ratio), the selectivity could be shifted. While lower temperatures favored the production of the saturated aldehyde (2-methylpentanal), higher temperatures and pressures significantly increased the selectivity towards the desired unsaturated alcohol, 2-methyl-2-penten-1-ol, reaching up to 54% selectivity with 60% substrate conversion. mdpi.com This highlights the potential for designing catalysts with specific active sites that favor the adsorption of the C=O group over the C=C bond. mdpi.com

Furthermore, the double bond in allylic alcohols is susceptible to other catalytic transformations, such as epoxidation. Research on similar allylic alcohols, like cis-2-penten-1-ol, has demonstrated efficient epoxidation using hydrogen peroxide in water, catalyzed by a hybrid system based on polyoxometalates. rsc.org Such green catalytic systems, which operate under mild conditions and are reusable, are of high interest for developing sustainable synthetic methodologies. rsc.org

Overview of Current Research Trajectories and Unresolved Questions Pertaining to Z 2 Methyl 2 Penten 1 Ol

Current research on (Z)-2-Methyl-2-penten-1-ol and its related compounds is multifaceted, addressing fundamental reaction mechanisms and the development of practical synthetic applications.

One major research trajectory focuses on atmospheric chemistry. Detailed kinetic and product studies of the reactions of (Z)-2-Methyl-2-penten-1-ol with atmospheric oxidants are ongoing. tandfonline.comresearchgate.net While significant progress has been made in identifying the major reaction products and rate constants, a complete understanding of the atmospheric lifecycle and the environmental impact of all degradation products remains an active area of investigation. tandfonline.com

Another significant research direction is the development of highly efficient and selective catalysts for its synthesis. The challenge lies in achieving high yields of the (Z)-isomer specifically, as many synthetic methods produce mixtures of (E) and (Z) isomers. chemicalbook.com The development of catalysts, like the CuZnAl systems, that can be finely tuned to favor the production of 2-methyl-2-penten-1-ol is a key goal. mdpi.com Unresolved questions in this area include:

How can catalyst design be further optimized to achieve near-perfect selectivity for the unsaturated alcohol over the saturated aldehyde and other byproducts?

Can highly stereoselective catalysts be developed to produce the (Z)-isomer with high purity, avoiding costly separation processes?

What is the detailed mechanism of the "hot ester" reaction channel in the ozonolysis of the precursor aldehyde, and how does it influence the final product distribution under various atmospheric conditions? nih.gov

Furthermore, there is a need to resolve discrepancies in experimental data, such as the different rate coefficients reported for the ozonolysis of the precursor, 2-methyl-2-pentenal (B83557), which suggests that experimental conditions may significantly influence outcomes. acs.orgnih.gov Addressing these questions through a combination of experimental work and high-level quantum chemical calculations will deepen the fundamental understanding of this compound and unlock its full potential in synthetic chemistry. tandfonline.com

Advanced Synthetic Methodologies for (Z)-2-Methyl-2-penten-1-ol

The synthesis of the specific (Z)-isomer of 2-methyl-2-penten-1-ol presents unique challenges in controlling both regioselectivity and stereoselectivity. Modern organic synthesis has addressed these challenges through a variety of sophisticated methodologies, ranging from asymmetric catalysis to green and biocatalytic approaches. These advanced methods are crucial for accessing this valuable compound for its applications in various fields, including the flavor and fragrance industry. ontosight.ai

Sophisticated Spectroscopic Characterization of Z 2 Methyl 2 Penten 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For a molecule like (Z)-2-Methyl-2-penten-1-ol, with its distinct proton and carbon environments and defined stereochemistry, advanced NMR techniques are indispensable.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of chemical environments, a complete and unambiguous assignment requires two-dimensional (2D) NMR experiments. semanticscholar.org These techniques reveal through-bond and through-space correlations between nuclei, allowing for a definitive construction of the molecular framework.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For (Z)-2-Methyl-2-penten-1-ol, COSY would show a clear correlation between the vinylic proton (H3) and the protons of the adjacent ethyl group (H4), as well as coupling between the protons of the hydroxymethyl group (H1) and the hydroxyl proton (HO-1), confirming the -CH₂OH fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal for the methylene (B1212753) group at C1 would correlate with the ¹³C signal of that same carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and piecing together different molecular fragments. iranchembook.ir In this molecule, the protons of the methyl group at C2 (2-CH₃) would show a correlation to the vinylic carbons C2 and C3, and to the hydroxymethyl carbon C1, definitively placing the methyl group on the double bond at the C2 position. Likewise, correlations from the H1 protons to C2 and C3 would confirm the connectivity of the primary alcohol group. rsc.org

The combination of these techniques allows for the complete and confident assignment of every proton and carbon atom in the molecule, as detailed in the following table of predicted chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for (Z)-2-Methyl-2-penten-1-ol Predicted values are based on standard chemical shift increments and data from analogous structures. Solvent: CDCl₃.

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
1-CH₂OH~4.0-4.2~61.0C2, C3
2=C(CH₃)--~138.0-
3=CH-~5.3-5.5~125.0C1, C2, C5, 2-CH₃
4-CH₂-~2.0-2.2~21.0C2, C3, C5
5-CH₃~1.0-1.1~14.0C3, C4
2-CH₃-CH₃~1.7-1.8~21.5C1, C2, C3
OH-OHVariable-C1

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena, such as conformational changes or chemical exchange processes that occur on the NMR timescale. copernicus.orgunibas.it For (Z)-2-Methyl-2-penten-1-ol, DNMR could provide insight into the rotational barriers around its single bonds.

The key dynamic processes amenable to DNMR study in this molecule are the rotations around the C1-C2 and C3-C4 single bonds. At room temperature, these rotations are typically fast, resulting in time-averaged signals. However, by lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is sufficiently high (>5 kcal/mol), distinct signals for different rotational isomers (rotamers) may be observed at low temperatures. researchgate.net

The energy barrier for these rotations is influenced by steric hindrance. The (Z) configuration places the hydroxymethyl group and the ethyl group on the same side of the double bond, which could lead to specific preferred conformations to minimize steric strain. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the interconversion between different conformers, providing valuable data on the molecule's conformational flexibility and energy landscape. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments with high precision, allowing for the determination of the elemental formula. For C₆H₁₂O, the expected monoisotopic mass is 100.088815 Da. nih.gov This high accuracy is fundamental for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺˙) is formed, which then undergoes fragmentation. The pattern of fragment ions is a molecular fingerprint that reveals structural information. For an unsaturated alcohol, common fragmentation pathways include alpha-cleavage and the loss of neutral molecules like water. libretexts.org

The likely fragmentation pathway for (Z)-2-Methyl-2-penten-1-ol would involve:

Loss of water ([M-H₂O]⁺˙): A common fragmentation for alcohols, leading to an ion at m/z 82.0782.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. Loss of the ·CH₂OH radical is less likely.

Allylic Cleavage: The bond beta to the double bond is weak and prone to cleavage. Loss of an ethyl radical (·CH₂CH₃) from the molecular ion would result in a fragment at m/z 71.0497. This is often a dominant peak in allylic systems. nih.gov

Further Fragmentation: The primary fragments can undergo further fragmentation. For example, the prominent ion at m/z 41 is likely the allyl cation [C₃H₅]⁺, formed through more complex rearrangements.

Tandem mass spectrometry (MS/MS) provides deeper insight into fragmentation pathways. In an MS/MS experiment, a specific fragment ion (a "parent" or "precursor" ion) is selected, isolated, and subjected to further fragmentation to produce "daughter" or "product" ions. nih.gov For example, selecting the m/z 71 ion and fragmenting it would help confirm its structure by analyzing its subsequent breakdown products, thus solidifying the proposed fragmentation mechanism.

Table 2: Predicted HRMS Fragments of (Z)-2-Methyl-2-penten-1-ol

m/z (Calculated)Proposed FormulaDescription of Loss/Fragment
100.0888[C₆H₁₂O]⁺˙Molecular Ion
85.0653[C₅H₉O]⁺Loss of ·CH₃
82.0782[C₆H₁₀]⁺˙Loss of H₂O
71.0497[C₄H₇O]⁺Loss of ·CH₂CH₃ (Ethyl radical)
43.0548[C₃H₇]⁺ or [C₂H₃O]⁺Propyl cation or Acetyl cation
41.0391[C₃H₅]⁺Allyl cation

Ion Mobility Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. nih.gov This separation occurs in a drift tube filled with a buffer gas. Larger, more extended ions experience more collisions with the buffer gas and travel slower than compact ions of the same m/z. The resulting drift time can be converted into a rotationally averaged collision cross-section (CCS), a key physical parameter that reflects the ion's three-dimensional structure. uni.lu

IM-MS is exceptionally well-suited for differentiating between isomers. The (Z)- and (E)- isomers of 2-Methyl-2-penten-1-ol have identical masses but different spatial arrangements. The (E)-isomer (trans) is generally more linear, while the (Z)-isomer (cis) is more folded. This difference in shape would result in a measurable difference in their CCS values, allowing for their separation and individual identification, even in a mixture. mdpi.commdpi.com

Table 3: Predicted Collision Cross Section (CCS) Data for Isomers of 2-Methyl-2-penten-1-ol Data for the (E)-isomer is based on published predictions. The CCS for the (Z)-isomer is a reasoned prediction.

IsomerAdduct IonPredicted CCS (Ų)Rationale for Differentiation
(E)-2-Methyl-2-penten-1-ol[M+H]⁺121.6The more linear (E)-isomer is expected to have a slightly smaller CCS than the more folded (Z)-isomer.
(E)-2-Methyl-2-penten-1-ol[M+Na]⁺128.6The trend is consistent across different adducts.
(Z)-2-Methyl-2-penten-1-ol[M+H]⁺~122.5The cis configuration leads to a less compact structure, increasing collisions with the drift gas.
(Z)-2-Methyl-2-penten-1-ol[M+Na]⁺~129.8The difference in CCS allows for baseline separation by IM-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity Assessment Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds like (Z)-2-Methyl-2-penten-1-ol. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that allows for its unequivocal identification.

The mass spectrum of (Z)-2-Methyl-2-penten-1-ol is characterized by a specific fragmentation pattern. The molecular ion peak ([M]⁺) may be observed, although it can be weak due to the lability of the alcohol. Common fragmentation pathways for allylic alcohols include the loss of a water molecule (M-18), the loss of an alkyl radical, and cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). For (Z)-2-Methyl-2-penten-1-ol, characteristic fragment ions would be expected at m/z values corresponding to the loss of a methyl group (M-15), an ethyl group (M-29), and the hydroxymethyl radical (M-31). The most intense peaks in the spectrum, including the base peak, are indicative of the most stable fragment ions formed. For instance, the NIST Mass Spectrometry Data Center reports a top peak at m/z 41 for 2-Methyl-2-penten-1-ol.

GC-MS is also an invaluable tool for assessing the purity of (Z)-2-Methyl-2-penten-1-ol samples. By separating the main compound from any impurities, their relative concentrations can be determined from the integrated peak areas in the chromatogram. This allows for the detection and quantification of trace-level contaminants, which is crucial for quality control in various industrial applications.

Table 3: Characteristic Mass Spectral Fragments for (Z)-2-Methyl-2-penten-1-ol Based on general fragmentation patterns for allylic alcohols and publicly available mass spectral data.

m/zProposed Fragment IonPlausible Fragmentation Pathway
100[C₆H₁₂O]⁺Molecular Ion (M)
85[C₅H₉O]⁺Loss of a methyl radical (M - CH₃)
82[C₆H₁₀]⁺Loss of a water molecule (M - H₂O)
71[C₄H₇O]⁺ / [C₅H₁₁]⁺Loss of an ethyl radical (M - C₂H₅) or α-cleavage
69[C₅H₉]⁺Loss of a hydroxymethyl radical (M - CH₂OH)
41[C₃H₅]⁺Allyl cation, a common fragment in unsaturated systems

Computational and Theoretical Chemistry Insights into Z 2 Methyl 2 Penten 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a molecule like (Z)-2-Methyl-2-penten-1-ol, these methods can predict a range of properties from the ground-state geometry to the energies of its molecular orbitals.

The electronic structure of (Z)-2-Methyl-2-penten-1-ol is largely defined by its key functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the methyl (-CH3) group. The carbon atoms of the double bond are sp² hybridized, leading to a planar geometry in this region of the molecule. The pi (π) bond of the C=C double bond is a region of high electron density, making it susceptible to electrophilic attack.

Molecular orbital (MO) theory provides a more detailed picture of the electronic distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In allylic alcohols, the HOMO is typically associated with the π-system of the C=C double bond, while the LUMO is often the corresponding π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Molecular Orbital Properties of an Allylic Alcohol System

Molecular OrbitalEnergy (Hartree)Description
LUMO+0.05π* antibonding orbital of the C=C bond
HOMO-0.25π bonding orbital of the C=C bond
HOMO-1-0.35σ bonding orbital of the C-O bond

Note: The values in this table are illustrative for a representative allylic alcohol and are not specific to (Z)-2-Methyl-2-penten-1-ol, as dedicated computational studies are not available.

(Z)-2-Methyl-2-penten-1-ol can exist in various conformations due to the rotation around its single bonds, particularly the C-C and C-O bonds. Conformational analysis aims to identify the stable isomers (conformers) and the energy barriers between them. DFT calculations are a common tool for mapping the potential energy surface (PES) of a molecule as a function of its dihedral angles.

For (Z)-2-Methyl-2-penten-1-ol, key rotations would include the orientation of the hydroxyl group relative to the carbon backbone and the rotation of the ethyl group. The relative energies of different conformers are influenced by steric hindrance and intramolecular hydrogen bonding. For instance, a conformation where the hydroxyl hydrogen is oriented towards the π-system of the double bond might exhibit a stabilizing intramolecular interaction.

Table 2: Hypothetical Relative Energies of (Z)-2-Methyl-2-penten-1-ol Conformers

ConformerDihedral Angle (°C-C-C-O)Relative Energy (kcal/mol)
1600.0 (Global Minimum)
21801.5
3-602.1

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. Specific values for (Z)-2-Methyl-2-penten-1-ol would require dedicated DFT calculations.

Quantum chemical calculations are also pivotal in studying reaction mechanisms. By locating transition state structures on the potential energy surface, chemists can understand the energy barriers and pathways of chemical reactions. For (Z)-2-Methyl-2-penten-1-ol, this could involve studying its oxidation, dehydration, or reactions involving the hydroxyl group or the double bond.

For example, in an acid-catalyzed dehydration reaction, DFT could be used to model the protonation of the hydroxyl group, the formation of a carbocation intermediate, and the subsequent elimination to form a diene. The calculated energies of reactants, transition states, and products would provide a quantitative understanding of the reaction's feasibility and kinetics.

Molecular Dynamics (MD) Simulations and Solvent Effects

While quantum chemical calculations provide insights into isolated molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a liquid state or in solution. MD simulations model the movement of atoms over time, providing a dynamic picture of molecular interactions and conformational changes.

In a pure liquid state, (Z)-2-Methyl-2-penten-1-ol molecules would primarily interact through hydrogen bonding via their hydroxyl groups and van der Waals forces. The hydrogen bonds would lead to the formation of transient clusters or chains of molecules. The presence of the nonpolar alkyl chain would also contribute to hydrophobic interactions.

In solution, the behavior of (Z)-2-Methyl-2-penten-1-ol would depend on the nature of the solvent. In a polar, protic solvent like water, it would act as both a hydrogen bond donor and acceptor, integrating into the solvent's hydrogen bond network. In a nonpolar solvent, the dominant interactions would be between the alcohol's nonpolar regions and the solvent, with the polar hydroxyl groups potentially leading to self-aggregation.

MD simulations can also track the conformational changes of (Z)-2-Methyl-2-penten-1-ol over time. In solution, the molecule is not static but constantly undergoes rotations around its single bonds. The frequency and nature of these transitions are influenced by the surrounding solvent molecules. The solvent can stabilize certain conformations through specific interactions, thereby altering the conformational equilibrium compared to the gas phase. For instance, a polar solvent might favor conformations where the hydroxyl group is more exposed and available for hydrogen bonding.

Ecological and Environmental Aspects of Z 2 Methyl 2 Penten 1 Ol

Role in Plant-Environment Interactions and Volatile Organic Compound (VOC) Emissions (Non-Human Focus)

Volatile organic compounds (VOCs) are crucial for plants, mediating interactions with their environment. Plants can release a complex blend of these compounds, which can change in response to different stimuli.

Current scientific literature does not provide specific details on the role of (Z)-2-Methyl-2-penten-1-ol in the communication and signaling pathways of plant systems. While it is recognized as a plant metabolite, its function in processes such as plant-plant communication or as a signal to attract symbiotic organisms has not been elucidated. The broader category of green leaf volatiles (GLVs), which are C6 compounds released upon tissue damage, are known to be involved in priming defense responses in neighboring plants. However, the specific activity of (Z)-2-Methyl-2-penten-1-ol within these pathways remains uncharacterized.

Plants modify their VOC emissions in response to various environmental challenges. Biotic stressors, such as herbivory by insects, and abiotic stressors, like drought or extreme temperatures, trigger the synthesis and release of specific volatile blends known as herbivore-induced plant volatiles (HIPVs). These emissions serve various defensive functions.

There is currently a lack of specific research documenting the induced emission of (Z)-2-Methyl-2-penten-1-ol in response to specific biotic or abiotic stressors. While analyses of plant volatile profiles under stress have identified numerous compounds, including various alcohols, aldehydes, and terpenes, (Z)-2-Methyl-2-penten-1-ol has not been prominently identified as a key stress-induced signal in the available literature.

Function in Insect Pheromone Systems and Chemosensory Ecology (Non-Human Focus)

Chemical cues are fundamental to insect survival and reproduction, guiding behaviors such as mating, host location, and oviposition. Pheromones and other semiochemicals are detected by olfactory receptor neurons (ORNs) located on the insect's antennae and other sensory organs.

While public databases classify (Z)-2-Methyl-2-penten-1-ol as a potential insect attractant, specific studies detailing its activation of insect olfactory receptor neurons are not available in the current scientific literature. The process of odor detection involves the binding of a ligand to an odorant receptor (Or) on the dendrite of an ORN, which triggers a neural signal. Different ORNs express different receptors, allowing for the detection of a wide range of chemical compounds. Without targeted electrophysiological or behavioral studies, the specific response of any insect species to (Z)-2-Methyl-2-penten-1-ol remains unknown.

Many insects synthesize their own pheromones, often through modifications of common metabolic pathways like fatty acid synthesis. There is no specific research available that identifies (Z)-2-Methyl-2-penten-1-ol as a component of any known insect pheromone blend or describes its biosynthetic pathway within an insect species.

Microbial Metabolism and Biosynthesis Pathways

Microorganisms are capable of metabolizing a vast array of organic compounds. Studies on the microbial metabolism of alkenes have provided insight into the biochemical pathways involved. Research on Mycobacterium sp. strain ELW1, a bacterium capable of growing on 2-methylpropene (isobutylene), has detailed a metabolic pathway that proceeds through an epoxide intermediate. In that specific study, it was noted that 2-methyl-2-propen-1-ol, a structurally related compound, was not a significant metabolite of 2-methylpropene catabolism by this bacterium.

Currently, there are no specific studies that detail a metabolic or biosynthetic pathway for (Z)-2-Methyl-2-penten-1-ol in any microbial species. The potential for microbial degradation or production of this specific compound remains an uninvestigated area.

Enzymatic Pathways and Gene Cluster Identification

Direct enzymatic pathways for the biosynthesis of (Z)-2-Methyl-2-penten-1-ol have not been explicitly elucidated in scientific literature. However, its formation can be postulated through known biochemical routes for branched-chain and unsaturated alcohols in both plants and microorganisms.

One plausible route is through the modification of amino acid metabolism, particularly the catabolism of isoleucine, which produces 2-keto-3-methylvalerate. This intermediate can be a precursor for the synthesis of various branched-chain alcohols. nih.govnih.gov Alternatively, pathways involved in fatty acid synthesis and degradation could be adapted to produce medium-chain alcohols. frontiersin.orgnih.gov The introduction of a double bond at the C2 position and the specific (Z) configuration would require the action of specific desaturases and isomerases, the genes for which are often found in biosynthetic gene clusters for secondary metabolites. nih.gov

Table 1: Postulated Enzymatic Reactions in the Biosynthesis of (Z)-2-Methyl-2-penten-1-ol

StepReactionEnzyme Class (Postulated)Precursor/IntermediateProduct
1Chain ElongationThiolase / Ketoacyl SynthaseAcetyl-CoA, Propionyl-CoA2-Methyl-3-oxovaleryl-CoA
2Reduction3-Oxoacyl-ACP reductase2-Methyl-3-oxovaleryl-CoA2-Methyl-3-hydroxyvaleryl-CoA
3DehydrationDehydratase2-Methyl-3-hydroxyvaleryl-CoA2-Methyl-2-pentenoyl-CoA
4IsomerizationIsomerase(E)-2-Methyl-2-pentenoyl-CoA(Z)-2-Methyl-2-pentenoyl-CoA
5ReductionAcyl-CoA Reductase / Alcohol Dehydrogenase(Z)-2-Methyl-2-pentenoyl-CoA(Z)-2-Methyl-2-penten-1-ol

This table is based on inferred pathways from general microbial and plant metabolism and does not represent experimentally verified data for (Z)-2-Methyl-2-penten-1-ol.

The identification of specific gene clusters responsible for the production of (Z)-2-Methyl-2-penten-1-ol remains an area for future research. However, it is anticipated that such clusters would contain genes encoding for the core biosynthetic enzymes (e.g., synthases, reductases, dehydratases) along with regulatory elements and potentially transporter proteins. nih.gov

Engineered Microbial Systems for Production or Degradation

While there are no reports of microbial systems specifically engineered for the production or degradation of (Z)-2-Methyl-2-penten-1-ol, the principles of metabolic engineering provide a clear roadmap for such endeavors.

Production: The production of various C5 and C6 alcohols has been successfully demonstrated in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. sciepublish.comnih.gov By leveraging and modifying native amino acid or fatty acid biosynthetic pathways, and introducing heterologous enzymes with desired specificities, it is feasible to construct a strain capable of producing (Z)-2-Methyl-2-penten-1-ol. Key engineering strategies would involve:

Overexpression of key biosynthetic genes: Enhancing the expression of enzymes in the postulated pathway.

Deletion of competing pathways: Removing enzymes that divert precursors to other products.

Cofactor engineering: Ensuring a sufficient supply of reducing equivalents like NADPH. oup.com

Degradation: Engineered microbes also hold promise for the bioremediation of environments contaminated with such compounds. Bacteria, in particular, possess a remarkable diversity of catabolic pathways for hydrocarbons. mdpi.comnih.gov An engineered bacterium for the degradation of (Z)-2-Methyl-2-penten-1-ol would likely involve the expression of enzymes such as:

Alkane hydroxylases or monooxygenases: To initiate the oxidation of the alcohol. frontiersin.org

Alcohol and aldehyde dehydrogenases: To further oxidize the molecule.

Enzymes for ring cleavage (if applicable after initial transformations) and central metabolism integration.

Environmental Fate and Degradation Mechanisms

The environmental persistence of (Z)-2-Methyl-2-penten-1-ol is expected to be relatively short due to its susceptibility to various degradation processes.

Atmospheric Chemistry: Oxidation by Hydroxyl Radicals, Ozone, and Nitrate (B79036) Radicals

Once volatilized into the atmosphere, (Z)-2-Methyl-2-penten-1-ol will be subject to oxidation by key atmospheric radicals. researchgate.netharvard.edu

Hydroxyl Radicals (•OH): Reaction with hydroxyl radicals is expected to be the dominant daytime degradation pathway. harvard.edusemanticscholar.org The •OH radical can either abstract a hydrogen atom from the C-H or O-H bonds or add across the C=C double bond. The latter is typically faster for unsaturated compounds.

Ozone (O₃): Ozonolysis, the reaction with ozone, is a significant degradation pathway for unsaturated compounds, particularly during both day and night. researchgate.net This reaction proceeds via the Criegee mechanism, leading to the formation of carbonyls and Criegee intermediates, which can further react to produce other secondary pollutants. scilit.com

Nitrate Radicals (NO₃•): During the nighttime, in the absence of sunlight, reaction with the nitrate radical can become a significant loss process for unsaturated VOCs. researchgate.netnih.gov

Table 2: Estimated Atmospheric Lifetimes of (Z)-2-Methyl-2-penten-1-ol with Respect to Key Oxidants

OxidantTypical Atmospheric ConcentrationEstimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
•OH (Hydroxyl Radical)1 x 10⁶ molecules cm⁻³5 x 10⁻¹¹ - 1 x 10⁻¹⁰Hours
O₃ (Ozone)7 x 10¹¹ molecules cm⁻³1 x 10⁻¹⁷ - 5 x 10⁻¹⁷Days
NO₃• (Nitrate Radical)5 x 10⁸ molecules cm⁻³1 x 10⁻¹³ - 5 x 10⁻¹³Hours to Days

These values are estimates based on structurally similar unsaturated alcohols and have not been experimentally determined for (Z)-2-Methyl-2-penten-1-ol. researchgate.netmdpi.comcopernicus.org

Biodegradation Pathways in Aqueous and Soil Environments

In soil and water, microbial degradation is the primary removal mechanism for (Z)-2-Methyl-2-penten-1-ol. The branched and unsaturated nature of the molecule will influence its biodegradability. kemdiktisaintek.go.idresearchgate.net

The likely initial step in the aerobic biodegradation pathway would be the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid, catalyzed by alcohol and aldehyde dehydrogenases, respectively. The resulting 2-methyl-2-pentenoic acid could then be further metabolized through pathways analogous to β-oxidation. The double bond may be reduced or hydrated prior to or during this process.

Anaerobic degradation is also possible, though likely to be slower. It would involve different enzymatic machinery and terminal electron acceptors.

Applications in Advanced Organic Synthesis and Materials Science

(Z)-2-Methyl-2-penten-1-ol as a Versatile Synthetic Building Block

The reactivity of (Z)-2-Methyl-2-penten-1-ol, stemming from its bifunctional nature, makes it a valuable synthon in organic chemistry. The hydroxyl group can undergo typical alcohol reactions such as esterification and oxidation, while the double bond is amenable to a wide range of addition and cycloaddition reactions.

Stereocontrolled Synthesis of Complex Natural Products and Pharmaceuticals

Allylic alcohols are crucial intermediates in the synthesis of many natural products and pharmaceuticals due to their ability to introduce stereocenters with high control. While direct examples of the use of (Z)-2-Methyl-2-penten-1-ol in the total synthesis of specific complex molecules are not readily found in scientific literature, the general strategies applied to similar allylic alcohols are applicable. For instance, the hydroxyl group can direct epoxidation or cyclopropanation reactions to one face of the double bond, thereby establishing a defined stereochemistry.

Table 1: Potential Stereoselective Reactions Involving (Z)-2-Methyl-2-penten-1-ol

Reaction Type Reagents Potential Product Feature
Sharpless Asymmetric Epoxidation Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH Enantiomerically enriched epoxy alcohol
Directed Hydroboration-Oxidation BH₃, then H₂O₂, NaOH Anti-Markovnikov diol with stereocontrol

This table represents potential reactions based on the known reactivity of allylic alcohols; specific studies on (Z)-2-Methyl-2-penten-1-ol may be limited.

Scaffold for Novel Heterocyclic and Carbocyclic Systems

The carbon skeleton of (Z)-2-Methyl-2-penten-1-ol can serve as a foundation for the construction of various ring systems. The double bond and the hydroxyl group can participate in intramolecular cyclization reactions to form both heterocyclic and carbocyclic structures. For example, acid-catalyzed cyclization or transition metal-mediated processes could lead to the formation of substituted tetrahydrofurans or cyclopentane derivatives. The specific stereochemistry of the (Z)-isomer would be expected to influence the stereochemical outcome of such cyclizations.

Polymer Chemistry and Functional Materials Design

In the field of polymer science, allylic alcohols are recognized for their potential to introduce functionality into polymer chains. This functionality can then be used to modify the properties of the resulting material or for further post-polymerization modifications.

Incorporation into Polymer Backbones for Property Modulation

(Z)-2-Methyl-2-penten-1-ol could theoretically be incorporated as a comonomer in various polymerization processes. However, it is important to note that allylic monomers often exhibit low reactivity in radical polymerizations and can act as chain transfer agents, which can limit the molecular weight of the resulting polymer. Despite these challenges, the incorporation of the hydroxyl functionality can significantly impact the properties of the polymer by increasing hydrophilicity, improving adhesion, and providing sites for cross-linking.

Precursor for Specialty Monomers and Cross-linking Agents

The hydroxyl group of (Z)-2-Methyl-2-penten-1-ol can be readily modified to generate a range of specialty monomers. For example, esterification with acrylic acid or methacrylic acid would yield the corresponding acrylate or methacrylate monomers. These monomers, containing the pentenyl side chain, could then be polymerized to create polymers with unique thermal or mechanical properties. Furthermore, conversion of the alcohol to a di-functional species, for instance, by reaction with a diisocyanate, could produce cross-linking agents for polyurethane or other polymer systems.

Table 2: Potential Specialty Monomers Derived from (Z)-2-Methyl-2-penten-1-ol

Monomer Type Synthesis Reaction Potential Polymer Application
Acrylate/Methacrylate Ester Esterification with (meth)acrylic acid Coatings, adhesives, specialty plastics
Vinyl Ether Vinylation with acetylene UV-curable coatings and inks

This table illustrates potential monomer syntheses based on the functional groups of the parent compound; specific research on these derivatives of (Z)-2-Methyl-2-penten-1-ol is not widely reported.

Future Outlook and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Process Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of chemical processes involving unsaturated alcohols. These computational tools can analyze vast datasets to predict reaction outcomes, identify novel catalysts, and streamline process parameters, thereby accelerating the pace of research and development. cetjournal.it

Machine learning models are increasingly being developed to navigate and predict the substrate scope of enzymes, which can be applied to the transformation of alcohols. acs.org For instance, ML-guided approaches can create predictive models for enzyme activity, such as that of galactose oxidase, on a range of alcohol substrates. acs.org By employing decision-tree-based algorithms and deep learning frameworks, researchers can build regression models to predict catalytic activity with high accuracy. acs.org This data-driven workflow enhances the ability to explore chemical reactivity space more comprehensively than through experimental methods alone. acs.org

Furthermore, AI and ML can be applied to optimize reaction conditions for processes like alcohol oxidation and higher alcohol synthesis. researchgate.netnih.gov Ensemble tree-based algorithms, including random forest and gradient boosting trees, can predict catalyst performance based on a variety of input features, such as catalytic descriptors and reaction conditions. nih.gov This allows for the computational screening of potential catalysts, reducing the experimental effort required to identify high-performing systems. nih.gov By leveraging AI, researchers can more efficiently design and refine the processes for synthesizing valuable chemicals derived from unsaturated alcohols. researchgate.net

Development of Novel Catalytic Systems for Highly Selective Transformations of Unsaturated Alcohols

The development of innovative and highly selective catalytic systems is a crucial area of research for unlocking the full synthetic potential of unsaturated alcohols. The goal is to achieve precise control over which functional group in the molecule reacts, a significant challenge since the hydrogenation of carbon-carbon double bonds is often thermodynamically and kinetically favored over the reduction of carbonyl groups. elsevierpure.com

Recent progress has focused on heterogeneous catalysts that offer high activity and selectivity. elsevierpure.com For example, Ni-Fe alloy catalysts have demonstrated high selectivity for the hydrogenation of the C=O bond in unsaturated carbonyl substrates, converting them into the corresponding unsaturated alcohols. rsc.org The effectiveness of these catalysts can be influenced by factors such as crystallite size and the nature of the support material. rsc.org Similarly, zinc-based catalysts have been developed for the selective hydrodeoxygenation of α,β-unsaturated carbonyl compounds, a process that proceeds through an unsaturated alcohol intermediate. nih.gov These catalysts can feature both Lewis acidic-basic sites and Zn-Nx sites, which facilitate the selective hydrogenation of the C=O bond followed by the hydrodeoxygenation step. nih.gov

Homogeneous and multicatalytic systems also offer promising avenues. Copper, in combination with nitroxyl (B88944) radicals like TEMPO, has emerged as an effective catalyst for the selective aerobic oxidation of primary and secondary alcohols to aldehydes and ketones. mdpi.com Multicatalysis, which involves the use of multiple catalysts in a single pot to perform sequential transformations, enables novel and efficient synthetic routes. nih.gov For instance, the γ-hydrofunctionalization of allylic alcohols can be achieved by combining a hydrogen borrowing catalyst with other orthogonal transformations. nih.gov

Table 1: Examples of Catalytic Systems for Unsaturated Alcohol Transformations

Catalyst System Transformation Type Substrate Class Key Features
Ni-Fe Alloy Selective Hydrogenation Unsaturated Carbonyls High selectivity for C=O bond reduction. rsc.org
Zn-N-C Selective Hydrodeoxygenation α,β-Unsaturated Carbonyls Proceeds via an unsaturated alcohol intermediate. nih.gov
Copper/TEMPO Selective Oxidation Primary and Secondary Alcohols Effective for aerobic oxidation to aldehydes and ketones. mdpi.com
Multicatalytic Systems γ-Hydrofunctionalization Allylic Alcohols Combines hydrogen borrowing with other reactions in one pot. nih.gov

Advanced In-situ and Operando Spectroscopic Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to the rational design of catalysts and the optimization of chemical processes. Advanced in-situ and operando spectroscopic techniques are powerful tools for gaining these insights by allowing researchers to study catalysts and reacting molecules under actual operating conditions. researchgate.netwikipedia.orgnih.gov This methodology aims to establish clear structure-reactivity relationships by simultaneously measuring spectroscopic data and catalytic performance. wikipedia.org

The application of coupled techniques, such as the simultaneous use of operando EPR/UV-Vis/ATR-IR spectroscopy, has provided new mechanistic insights into reactions like the copper/TEMPO-catalyzed oxidation of benzyl (B1604629) alcohol. nih.gov Such setups allow for the real-time detection of transient intermediates and the elucidation of the roles of different components in the catalytic cycle. nih.gov For instance, these studies have suggested that the role of TEMPO may be to stabilize a key intermediate rather than engaging in a direct redox reaction with the copper center. nih.gov

Other in-situ methods, including Attenuated Total Reflectance Infrared (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, have been used to investigate reactions such as the oxidation and disproportionation of benzyl alcohol on gold-palladium catalysts. rsc.org These techniques help to identify surface-adsorbed species and track their transformations during the reaction, revealing how catalyst supports (acidic vs. basic) can completely switch reaction pathways. rsc.org The continued development of multi-modal in-situ techniques is pivotal for advancing catalysis research. researchgate.net

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

Future breakthroughs in the application of unsaturated alcohols will likely emerge from interdisciplinary research that bridges synthetic chemistry, chemical biology, and materials science. This convergence of fields fosters innovation by combining the molecule-building expertise of synthetic chemistry with the functional understanding from chemical biology and the application-oriented focus of materials science. ucsb.edu

In the realm of synthetic chemistry and chemical biology , research focuses on integrating chemical and biomedical sciences to develop new molecules for therapeutic and diagnostic purposes. innohk.gov.hkhkuinno.com.hk Laboratories are being established to bring together experts to discover new drug leads, including those derived from natural products, and to create diagnostic tools for human diseases like cancer. innohk.gov.hkhku.hkinnovationhub.hk The creation of libraries of novel chemical compounds is a foundational aspect of this work, providing the building blocks for new medicines. ucsb.eduhku.hk The study of how these molecules interact with biological systems, such as proteins and cells, is crucial for developing targeted therapies. hku.hk

The interface with materials science opens up possibilities for creating functional polymers and advanced materials. bruns-lab.com Research in this area includes the design of new organic semiconductors and nanostructures for applications in energy conversion and storage, such as more efficient solar cells. ucsb.edu The synthesis of novel two-dimensional materials is another active area, with potential applications in catalysis and energy storage. youtube.com By combining synthetic polymer chemistry with protein engineering, researchers are creating bio-inspired materials and nanosystems with unprecedented functions. bruns-lab.com This interdisciplinary approach allows for the development of materials with unique mechanical, catalytic, or therapeutic properties. ucsb.eduyoutube.com

Q & A

What are the recommended methods for synthesizing and characterizing (Z)-2-methyl-2-penten-1-ol to ensure structural fidelity and purity?

Level: Basic
Answer:
Synthesis should follow protocols ensuring regioselectivity and stereochemical control, such as catalytic hydrogenation of alkynes or stereospecific elimination reactions. Characterization requires:

  • Nuclear Magnetic Resonance (NMR): Analyze coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effects (NOE) to confirm Z-configuration .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Verify purity and detect stereoisomeric impurities using chiral columns .
  • Elemental Analysis: Confirm molecular formula (C6_6H12_{12}O) and purity (>95%) .
    Experimental details must comply with journal standards, including full spectral data in supplementary materials .

How can researchers resolve discrepancies in reported rate coefficients for the gas-phase reaction of (Z)-2-methyl-2-penten-1-ol with hydroxyl radicals?

Level: Advanced
Answer:
Discrepancies arise from variations in experimental conditions (e.g., pressure, temperature, detection methods). To reconcile

  • Standardize Conditions: Conduct experiments under identical pressures (20–100 Torr) and temperatures (297 K) using pulsed laser techniques for OH radical detection .
  • Validate with Theoretical Models: Compare experimental results with density functional theory (DFT) calculations for reaction pathways .
  • Statistical Analysis: Apply Arrhenius parameterization to assess temperature dependence and identify outliers .

What analytical techniques are most effective for determining the stereochemical configuration of (Z)-2-methyl-2-penten-1-ol in complex mixtures?

Level: Basic
Answer:

  • Chiral Gas Chromatography: Use β-cyclodextrin-based columns to separate Z/E isomers .
  • Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign absolute configuration .
  • X-ray Crystallography: Resolve crystal structures if a stable derivative (e.g., benzoate ester) can be synthesized .

What methodologies are employed to investigate the atmospheric degradation pathways of (Z)-2-methyl-2-penten-1-ol, and how do reaction conditions influence product distributions?

Level: Advanced
Answer:

  • Smog Chamber Experiments: Simulate atmospheric oxidation with OH/NO3_3 radicals, monitoring products via FTIR or proton-transfer reaction mass spectrometry (PTR-MS) .
  • Isotopic Labeling: Track 13^{13}C-labeled compounds to identify fragmentation patterns and secondary organic aerosol (SOA) formation .
  • Pressure Dependence Studies: Vary pressure (20–100 Torr) to assess collisional stabilization effects on intermediate peroxy radicals .

How does the concentration of (Z)-2-methyl-2-penten-1-ol vary in fermented dairy products during storage, and what analytical approaches are used to monitor these changes?

Level: Advanced
Answer:
In kefir, (Z)-2-methyl-2-penten-1-ol degrades due to microbial activity and oxidation. Monitoring strategies include:

  • Headspace Solid-Phase Microextraction (HS-SPME): Coupled with GC/IT-MS to quantify volatiles at trace levels (detection limit ~0.1 ppb) .
  • Accelerated Aging Studies: Store samples at 4°C and 25°C, analyzing time-dependent concentration profiles using ANOVA to assess significance (p<0.05p<0.05) .

What safety protocols should be followed when handling (Z)-2-methyl-2-penten-1-ol in laboratory settings?

Level: Basic
Answer:

  • Ventilation: Use fume hoods with face velocity ≥100 ft/min to prevent inhalation .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational chemistry tools be applied to predict the reactivity and environmental fate of (Z)-2-methyl-2-penten-1-ol?

Level: Advanced
Answer:

  • Quantitative Structure-Property Relationships (QSPR): Predict octanol-air partition coefficients (KOAK_{OA}) to model atmospheric persistence .
  • Molecular Dynamics Simulations: Study interfacial behavior in aqueous environments to assess hydrolysis rates .
  • TD-DFT Calculations: Simulate UV-Vis spectra for photodegradation pathway analysis .

What experimental strategies are recommended for optimizing the detection of (Z)-2-methyl-2-penten-1-ol in trace concentrations within biological matrices?

Level: Advanced
Answer:

  • Derivatization: Convert to pentafluorobenzyl esters to enhance GC-ECD sensitivity .
  • Internal Standards: Use deuterated analogs (e.g., d5_5-(Z)-2-methyl-2-penten-1-ol) for isotope dilution mass spectrometry .
  • Multi-dimensional Chromatography: Employ GC×GC-TOF/MS to resolve co-eluting peaks in complex samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.